molecular formula C13H13N3O3 B2860677 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 302326-01-8

2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2860677
CAS No.: 302326-01-8
M. Wt: 259.265
InChI Key: NWYVTRPHYSYEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrido[1,2-a]pyrimidine Research

Pyrido[1,2-a]pyrimidines emerged as a focal point in heterocyclic chemistry during the late 20th century, with systematic studies beginning in the 1980s. Early work focused on synthesizing bicyclic systems containing a nitrogen-bridgehead, which were recognized for their structural similarity to purine bases. The discovery of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives in the 1990s marked a turning point, as these compounds demonstrated broad-spectrum biological activities, including antimicrobial and antitumor properties. For instance, derivatives such as 3-(2-aminoethyl)-2-methyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one were synthesized and evaluated for their efficacy against gram-positive and gram-negative bacteria.

The integration of pyrido[1,2-a]pyrimidine cores into pharmaceuticals gained momentum with the development of antipsychotic drugs like Risperidone and Paliperidone, both of which feature this scaffold. These advancements underscored the scaffold’s adaptability in drug design, prompting further exploration of substitution patterns and functional group modifications. By the early 2000s, researchers had established reliable synthetic routes, such as thermal cyclization of alkynamides, to access diverse pyrido[1,2-a]pyrimidinones.

Significance of Morpholine-Substituted Heterocycles in Medicinal Chemistry

Morpholine, a six-membered heterocycle containing both amine and ether functionalities, has become a cornerstone in medicinal chemistry due to its favorable pharmacokinetic properties. Its ability to improve solubility, metabolic stability, and bioavailability has led to its incorporation into numerous therapeutics. For example, morpholine rings are present in drugs targeting hypertension, inflammation, and central nervous system disorders.

In the context of pyrido[1,2-a]pyrimidines, morpholine substitution at the 2-position enhances interactions with biological targets by introducing hydrogen-bonding capabilities and modulating electronic effects. A 2020 review highlighted that morpholine-containing derivatives exhibit improved binding affinities for enzymes such as kinases and phosphodiesterases compared to non-substituted analogs. This is exemplified by the tranquilizer Pirenperone and the antihistamine Ramastine, both of which leverage morpholine’s pharmacophoric features to achieve therapeutic effects.

Research Importance of Nitrogen-Bridgehead Condensed Pyrimidines

Nitrogen-bridgehead condensed pyrimidines, such as pyrido[1,2-a]pyrimidines, are prized for their unique electronic and steric properties. The bridgehead nitrogen creates a rigid bicyclic framework that mimics natural purines, enabling interactions with DNA, RNA, and protein active sites. This structural motif is critical in compounds like Seganserin (an antihypertensive agent) and Lusaperidone (an antidepressant), where the bicyclic system facilitates selective binding to serotonin and dopamine receptors.

Recent studies have also emphasized the role of the 4-oxo group in modulating bioactivity. For instance, 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives exhibit enhanced electrophilicity at the aldehyde position, enabling covalent binding to cysteine residues in target proteins. This property has been exploited in the design of irreversible inhibitors for viral polymerases and oncogenic kinases.

Current Research Landscape and Objectives

Contemporary research on 2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde focuses on three key areas:

  • Synthetic Methodology Optimization : Advances in regioselective acylation, as demonstrated by Alanine et al., have enabled the synthesis of pyrido[1,2-a]pyrimidin-2-ones and -4-ones with high purity. For example, lithium amide-mediated acylation of 2-aminopyridines with alkynoate esters yields 2-oxo isomers with >90% selectivity, bypassing the need for tedious chromatographic separation.

  • Biological Target Exploration : Screening efforts have identified this scaffold as a potential inhibitor of influenza RNA polymerase (RNAP) and SARS-CoV-2 main protease. Molecular docking studies suggest that the morpholine moiety engages in hydrogen bonding with conserved residues in the PB2 subunit of RNAP, while the aldehyde group forms covalent adducts with catalytic cysteines.

  • SAR and Pharmacokinetic Profiling : Researchers are systematically modifying the carbaldehyde substituent to balance reactivity and stability. Preliminary pharmacokinetic data for related compounds (Table 1) reveal challenges in oral bioavailability, prompting investigations into prodrug strategies.

Table 1. Pharmacokinetic Properties of a Representative Pyrido[1,2-a]pyrimidine Derivative

Parameter Intravenous (2 mg/kg) Oral (10 mg/kg)
C~max~ (µg/mL) 1233.33 ± 96.09 16.05 ± 6.59
t½ (h) 2.42 ± 0.34 3.05 ± 1.44
AUC~0–t~ (µg·h/L) 785.06 ± 74 45.1 ± 12.9
Bioavailability (%) 1.34

Adapted from Chen et al. (2024).

Current objectives include resolving synthetic bottlenecks, expanding target scope to neglected diseases, and improving drug-like properties through rational design. Collaborative efforts between academia and industry, such as those reported by AstraZeneca and the University of Cambridge, are accelerating the translation of these findings into preclinical candidates.

Properties

IUPAC Name

2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-9-10-12(15-5-7-19-8-6-15)14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYVTRPHYSYEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the chemicals and reactions involved .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The 2-position of the pyrido[1,2-a]pyrimidine scaffold is highly versatile. Substitutions at this position significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Morpholinyl vs. Thiomorpholinyl Derivatives
  • 2-Morpholin-4-yl derivative (Target Compound) : Exhibits moderate lipophilicity (logP ~1.5) due to the oxygen-containing morpholine ring. Commonly used in antitumor and kinase inhibitor research .
  • 9-Methyl-4-oxo-2-thiomorpholin-4-yl derivative : Replacing oxygen with sulfur in the morpholine ring increases lipophilicity (logP ~2.1) and may enhance membrane permeability. This derivative shows improved antitumor activity in preliminary assays .
Piperazinyl and Benzylpiperazinyl Derivatives
  • This compound demonstrates serotonin receptor affinity, suggesting CNS applications .
  • Reported in kinase inhibition studies but with reduced solubility compared to morpholinyl analogues .
Spirocyclic and Heterocyclic Substituents
  • 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-9-methyl derivative: The spirocyclic structure confers conformational rigidity, which may stabilize binding to enzymatic pockets.
  • 2-(Benzothiazol-2-ylsulfanyl) derivative : The benzothiazole-sulfanyl group introduces electrophilic character, enabling covalent binding to thiol-containing targets. Explored in antimicrobial and antiviral research .

Substituent Variations at Position 9

  • 9-Methyl-4-oxo-2-pyrrolidin-1-yl derivative : Methylation at position 9 increases steric hindrance, reducing reactivity at the aldehyde group. This derivative is utilized in stable intermediate synthesis for fluorescent probes .
  • Unsubstituted (Position 9) analogues : Higher reactivity at the aldehyde group but lower metabolic stability due to unprotected positions .

Functional Group Comparisons: Aldehyde vs. Chloro/Methyl

  • 2-Chloro-6-methyl-4-oxo derivative : The chloro group at position 2 enables nucleophilic aromatic substitution, while the methyl group at position 6 enhances thermal stability (boiling point ~332°C). Used as a precursor for Suzuki couplings .
  • 2-Hydroxy-4-oxo derivative : The hydroxyl group facilitates hydrogen bonding and participates in cyclocondensation reactions, yielding pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines with antitumor activity .

Data Table: Key Analogues and Properties

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications References
2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Morpholine C₁₅H₁₅N₃O₃ 285.30 Antitumor intermediates
9-Methyl-4-oxo-2-thiomorpholin-4-yl derivative Thiomorpholine C₁₅H₁₅N₃O₂S 301.36 Enhanced lipophilicity, antitumor
2-[4-(2-Methoxyphenyl)piperazinyl]-9-methyl derivative 4-(2-Methoxyphenyl)piperazine C₂₁H₂₂N₄O₂ 362.43 Serotonin receptor modulation
2-(4-Benzylpiperazinyl)-4-oxo derivative 4-Benzylpiperazine C₂₀H₂₀N₄O₂ 348.40 Kinase inhibition, reduced solubility
2-Chloro-6-methyl-4-oxo derivative Chloro, methyl (Position 6) C₁₀H₇ClN₂O₂ 222.63 Precursor for cross-coupling reactions
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Hydroxy C₉H₆N₂O₃ 190.15 Cyclocondensation reactions

Biological Activity

2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and research findings that highlight its therapeutic potential.

  • Molecular Formula : C13H12N4O2
  • Molecular Weight : 244.26 g/mol
  • CAS Number : 302326-01-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step focuses on constructing the pyrido[1,2-a]pyrimidine core followed by the introduction of morpholine and aldehyde functionalities. The synthetic route can include cyclization reactions and functional group modifications to achieve the desired structure.

The compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to anti-cancer effects.
  • Receptor Interaction : The compound may interact with certain receptors, modulating their activity and influencing cellular responses.

Therapeutic Potential

Research indicates that this compound possesses significant potential in treating various diseases:

Therapeutic Area Biological Activity Reference
Anti-cancerInhibits cell proliferation in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
AntimicrobialExhibits activity against specific bacterial strains

Case Studies

  • Anti-Cancer Activity
    A study demonstrated that the compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as an anti-cancer agent.
  • Anti-inflammatory Effects
    In vitro experiments showed that treatment with this compound led to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures, indicating its role in modulating inflammatory responses.
  • Antimicrobial Properties
    Research evaluated its efficacy against various bacterial strains, showing notable inhibition zones in agar diffusion assays, thus supporting its use as a potential antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound Name Activity Notes
4-Oxo-pyrido[1,2-a]pyrimidineAnti-inflammatorySimilar structure but different substituents
Morpholine derivativesEnzyme inhibitorsBroader range of biological activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the pyrido[1,2-a]pyrimidine core in 2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

  • Methodological Answer : The core structure is typically synthesized via condensation reactions. For example, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can react with ethyl N-alkylglycinate in methanol under basic conditions (e.g., sodium methoxide) to form intermediates, followed by acidification to yield the final product . Key parameters include solvent choice (methanol), temperature (50–60°C), and pH control during acidification.

Q. How can researchers optimize reaction conditions for introducing the morpholine moiety?

  • Methodological Answer : The morpholine ring is introduced via nucleophilic substitution or coupling reactions. For instance, reactions involving morpholine derivatives (e.g., 2-(4-morpholinyl)ethylamine) require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and careful temperature control (reflux conditions) to avoid side reactions . Catalysts such as palladium on carbon may enhance yield in cross-coupling steps .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H-NMR and 13^{13}C-NMR are used to confirm regioselectivity and substituent positions (e.g., distinguishing Z/E isomers in thiazolidinone derivatives) .
  • HPLC-MS : Ensures purity (>95%) and identifies molecular ions (e.g., [M+H]+^+) .
  • IR Spectroscopy : Detects functional groups like carbonyl (C=O, ~1646 cm1^{-1}) and thioxo (C=S, ~1092 cm1^{-1}) .

Advanced Research Questions

Q. How do solvent and catalyst choices impact regioselectivity in thiazolidinone-substituted derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the aldehyde position, while protic solvents (e.g., ethanol) may stabilize intermediates. Catalysts like Lewis acids (e.g., ZnCl2_2) can direct reactivity toward the pyrimidine ring’s C3 position. Contradictory evidence exists: some studies use acetonitrile for thiazolidinone coupling , while others prefer dichloromethane . Researchers must optimize via DoE (Design of Experiments) to resolve inconsistencies .

Q. What strategies mitigate stability issues during purification?

  • Methodological Answer :

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes hydrolyzed byproducts .
  • Acid Sensitivity : Avoid prolonged exposure to HCl during acidification; neutralization with NaHCO3_3 stabilizes the aldehyde group .
  • Storage : Lyophilization and storage at -20°C in amber vials prevent degradation of light-sensitive morpholine derivatives .

Q. How can computational modeling predict bioactivity of structural analogs?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential interactions with enzymes like dihydrofolate reductase, leveraging the pyrido-pyrimidine core’s planarity .
  • QSAR Models : Substituents (e.g., morpholine vs. thiomorpholine) are parameterized for logP and H-bonding capacity to predict pharmacokinetics .

Contradictions in Literature

  • Solvent Selection : recommends DMF for morpholine coupling, while uses methanol for core synthesis. Resolution: Screen solvents based on reaction polarity and intermediate stability.
  • Catalyst Efficacy : Palladium catalysts () vs. Lewis acids () for thiazolidinone addition. Resolution: Pre-catalytic studies (e.g., TLC monitoring) to identify optimal conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.